2-(4-Nitrophenyl)-2-oxoethyl 2-nitrobenzoate
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Overview
Description
2-(4-Nitrophenyl)-2-oxoethyl 2-nitrobenzoate is an organic compound characterized by the presence of nitro groups attached to both phenyl and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 2-nitrobenzoate typically involves the esterification of 2-nitrobenzoic acid with 2-(4-nitrophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-2-oxoethyl 2-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.
Major Products Formed
Reduction: 2-(4-Aminophenyl)-2-oxoethyl 2-aminobenzoate.
Substitution: 2-(4-Substituted phenyl)-2-oxoethyl 2-substituted benzoate.
Hydrolysis: 2-nitrobenzoic acid and 2-(4-nitrophenyl)-2-oxoethanol.
Scientific Research Applications
2-(4-Nitrophenyl)-2-oxoethyl 2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein labeling due to its reactive nitro groups.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 2-nitrobenzoate involves its interaction with biological molecules through its nitro groups. These groups can undergo reduction to form reactive intermediates that can covalently modify proteins and enzymes. The compound’s ability to participate in nucleophilic aromatic substitution reactions also allows it to form stable adducts with nucleophilic sites on biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Nitrophenyl)-2-oxoethyl benzoate
- 2-(4-Nitrophenyl)-2-oxoethyl 4-nitrobenzoate
- 2-(4-Nitrophenyl)-2-oxoethyl 3-nitrobenzoate
Uniqueness
2-(4-Nitrophenyl)-2-oxoethyl 2-nitrobenzoate is unique due to the presence of nitro groups on both the phenyl and benzoate moieties, which enhances its reactivity and potential for forming diverse chemical adducts. This dual functionality distinguishes it from similar compounds that may only have a single nitro group or different substituents .
Properties
Molecular Formula |
C15H10N2O7 |
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Molecular Weight |
330.25 g/mol |
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 2-nitrobenzoate |
InChI |
InChI=1S/C15H10N2O7/c18-14(10-5-7-11(8-6-10)16(20)21)9-24-15(19)12-3-1-2-4-13(12)17(22)23/h1-8H,9H2 |
InChI Key |
VBPRAFKJIWDKEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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